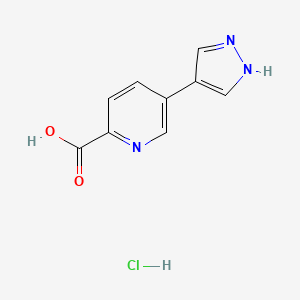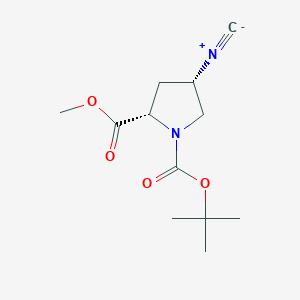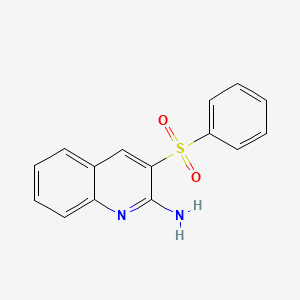
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained interest in scientific research due to its potential as a pharmaceutical agent. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Neuropathic Pain Management
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone may be structurally related or share common functional groups with compounds explored for neuropathic pain management. For example, an 8-methoxytetrahydroisoquinoline derivative was identified as a novel orally active small-molecule N-type calcium channel blocker without CYP inhibition liability, crucial for neuropathic pain treatment (Ogiyama et al., 2015).
Cytotoxicity and Antitumor Activity
Compounds structurally related to this compound have been evaluated for their cytotoxic activity against various cancer cell lines. The synthesis and evaluation of novel 3-hydroxyquinolin-4(1H)-one derivatives have shown potential cytotoxic activity, indicating the therapeutic potential of related structures in cancer treatment (Kadrić et al., 2014).
Antimicrobial and Antioxidant Activities
The synthesis of novel Schiff bases using related structural analogs has shown significant antimicrobial activity against various pathogens and considerable antioxidant properties. These findings highlight the potential of compounds with similar chemical frameworks in developing new antimicrobial and antioxidant agents (Puthran et al., 2019).
Chemical Synthesis and Structure Elucidation
Research on the synthesis of podands of the 3,4-dihydroisoquinoline series, potentially related to the chemical structure of this compound, demonstrates the versatility of these compounds in synthetic organic chemistry. Such studies are crucial for the development of new chemical entities with potential applications in various fields (Shklyaev & Vshivkova, 2014).
Propiedades
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-22-14-8-6-13(7-9-14)17(21)12-24-19-16-4-3-5-18(23-2)15(16)10-11-20-19/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRAAFQZMJVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=CC3=C2C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-dichlorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2990440.png)
![4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2990441.png)


![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2990447.png)

![N-(3-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2990449.png)
![ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2990451.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2990454.png)
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2990456.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)
